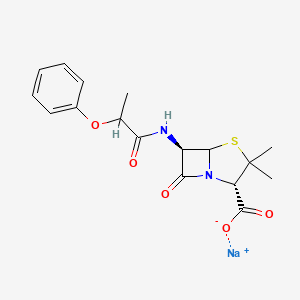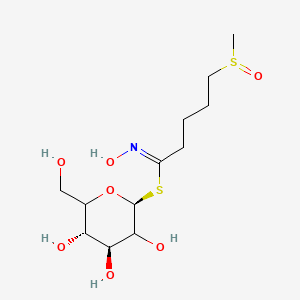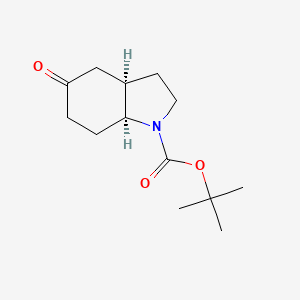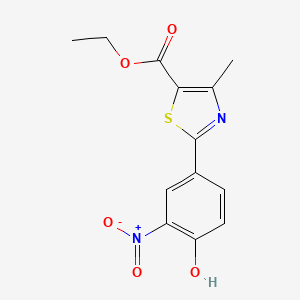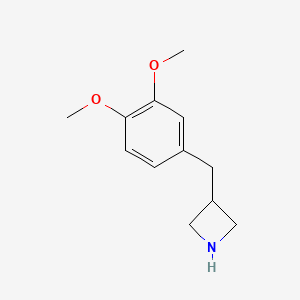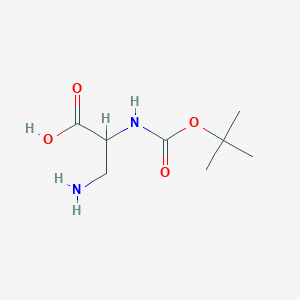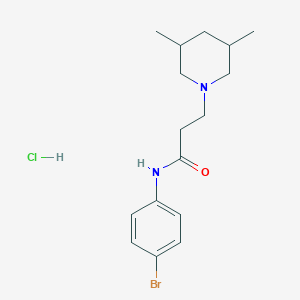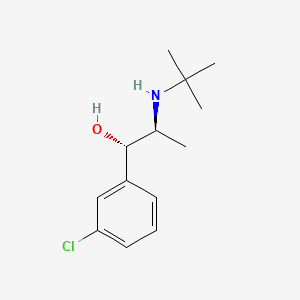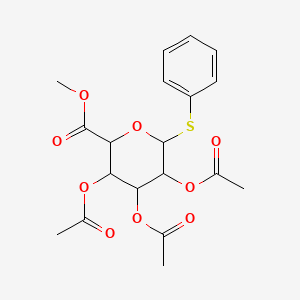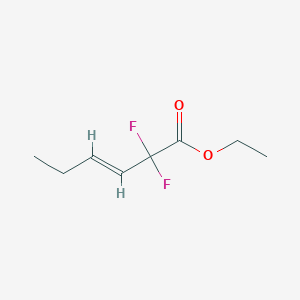![molecular formula C₃₅H₄₆O₉ B1146576 [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi CAS No. 108340-80-3](/img/no-structure.png)
[1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
[1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi, also known as [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi, is a useful research compound. Its molecular formula is C₃₅H₄₆O₉ and its molecular weight is 610.73. The purity is usually 95%.
BenchChem offers high-quality [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi including the price, delivery time, and more detailed information at info@benchchem.com.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for [1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi involves the protection of the hydroxyl groups of myo-inositol followed by the formation of a cyclic acetal and the introduction of a phenylmethyl group. The final step involves the introduction of a 2-oxabicyclo[2.2.1]hept-5-en-3-one moiety.
Starting Materials
myo-Inositol, Cyclohexanone, Phenylmethyl chloride, Trimethyl orthoformate, Acetic anhydride, Sodium acetate, Methanol, Hydrochloric acid, Sodium hydroxide, Sodium sulfate, Magnesium sulfate, Sodium bicarbonate, Ethyl acetate, Petroleum ethe
Reaction
Protection of the hydroxyl groups of myo-inositol using trimethyl orthoformate and acetic anhydride in the presence of sodium acetate, Formation of a cyclic acetal by reacting the protected myo-inositol with cyclohexanone in the presence of hydrochloric acid, Introduction of a phenylmethyl group by reacting the cyclic acetal with phenylmethyl chloride in the presence of sodium bicarbonate, Deprotection of the hydroxyl groups using sodium hydroxide, Introduction of a 2-oxabicyclo[2.2.1]hept-5-en-3-one moiety by reacting the product with magnesium sulfate and acetic anhydride in the presence of sodium bicarbonate, Purification of the product using ethyl acetate and petroleum ethe
Propriétés
Numéro CAS |
108340-80-3 |
|---|---|
Nom du produit |
[1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi |
Formule moléculaire |
C₃₅H₄₆O₉ |
Poids moléculaire |
610.73 |
Synonymes |
2-Oxabicyclo[2.2.1]heptane, D-myo-inositol deriv.; Dispiro[cyclohexane-1,2’-benzo[1,2-d:3,4-d’]bis[1,3]dioxole-7’,1’’-cyclohexane], D-myo-inositol deriv. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



